molecular formula C9H9ClF3NO B3222404 (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol CAS No. 1213168-06-9

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

Cat. No.: B3222404
CAS No.: 1213168-06-9
M. Wt: 239.62
InChI Key: FSIOCDSWBPUUGP-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol (CAS 1213168-06-9) is a chiral amino alcohol building block of high interest in pharmaceutical research and development . Its molecular formula is C₉H₉ClF₃NO, and it has a molecular weight of 239.62 g/mol . The (R)-enantiomer is specified, which is critical for stereospecific applications. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Structurally, the compound features a chiral center at the second carbon of the ethanol backbone, an amino group, and a substituted aromatic ring containing both chloro and trifluoromethyl substituents . The trifluoromethyl group is known to significantly increase lipophilicity, which can improve a molecule's ability to penetrate cell membranes . This makes it a valuable intermediate in medicinal chemistry for the synthesis of more complex, biologically active molecules. Related chiral amino alcohols are recognized as important precursors for neuroprotective compounds and other active pharmaceutical ingredients (APIs) . The hydrochloride salt of this compound (CAS 2061996-73-2) is also available for research purposes . When handling, refer to the safety information and hazard statements, which include H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it causes eye irritation or specific organ damage through prolonged exposure . The recommended precautionary statements include P261, P305, P351, and P338 . For optimal stability, the product should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

(2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIOCDSWBPUUGP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves asymmetric reduction of the corresponding ketone precursor. One effective method employs recombinant Escherichia coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This biocatalytic process uses carbonyl reductase to achieve high enantiomeric excess and yield .

Industrial Production Methods

Industrial production methods often involve the use of metal catalysts for the reduction of the ketone precursor. For example, manganese-based catalysts have been reported to achieve high yields and enantiomeric purity under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is used as a chiral building block for the synthesis of complex organic molecules

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of chiral recognition. It serves as a model substrate for investigating the stereoselectivity of various enzymes.

Medicine

Medically, ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is explored for its potential neuroprotective properties. It is a key intermediate in the synthesis of neuroprotective agents that may be used to treat neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials that require specific chiral properties. Its trifluoromethyl group enhances the stability and bioavailability of the final products .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to fit into the active sites of enzymes in a stereospecific manner, influencing the enzyme’s activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol vary in substituent groups, stereochemistry, and physicochemical properties. Below is a detailed comparison:

Stereoisomers: (S)-Enantiomer

Property (R)-Isomer (Target) (S)-Isomer
CAS Number 2061996-73-2 1810074-79-3
Configuration R-configuration at the chiral center S-configuration at the chiral center
Molecular Formula C₉H₁₀Cl₂F₃NO C₉H₁₀Cl₂F₃NO
Purity ≥97% 95%
Key Difference Bioactivity and binding affinity often depend on stereochemistry; R- and S-forms may exhibit divergent pharmacological profiles.

Implications : Enantiomeric purity critically impacts biological activity. For instance, the (R)-form may exhibit higher affinity for specific targets due to spatial compatibility, while the (S)-form could display reduced or altered activity .

Substituent Variations: 4-Fluoro Analog

Property Target Compound (4-Chloro) 4-Fluoro Analog
CAS Number 2061996-73-2 1394822-93-5
Substituent 4-Chloro, 3-(trifluoromethyl) 4-Fluoro, 3-(trifluoromethyl)
Molecular Formula C₉H₁₀Cl₂F₃NO C₉H₁₀ClF₄NO
Molecular Weight 276.08 g/mol 259.63 g/mol
Key Difference Chloro vs. fluoro substituents alter lipophilicity (Cl: higher logP) and electronic effects (F: stronger electron-withdrawing).

Implications : The 4-fluoro analog may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, whereas the chloro-substituted compound could enhance target binding via hydrophobic interactions .

Positional Isomerism: 3-Trifluoromethyl Without Chloro

Property Target Compound 3-Trifluoromethyl Analog
CAS Number 2061996-73-2 1035490-73-3
Substituent 4-Chloro, 3-(trifluoromethyl) 3-Trifluoromethyl (no chloro)
Molecular Formula C₉H₁₀Cl₂F₃NO C₉H₁₀F₃NO
Molecular Weight 276.08 g/mol 205.18 g/mol
Key Difference Absence of 4-chloro reduces molecular weight and hydrophobicity, potentially diminishing membrane permeability.

Implications : The lack of a chloro group may reduce steric bulk and alter binding kinetics, making this analog less potent in environments where chloro-substituent interactions are critical .

Functional Group Variation: Ethanol Derivative Without Amino Group

Property Target Compound 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
CAS Number 2061996-73-2 Not specified
Functional Group Amino-ethanol Ethanol (no amino group)
Molecular Formula C₉H₁₀Cl₂F₃NO C₉H₈F₄O
Molecular Weight 276.08 g/mol 208.15 g/mol
Key Difference The amino group in the target compound enables hydrogen bonding and ionic interactions, crucial for receptor binding.

Biological Activity

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol, also known as this compound hydrochloride (CAS: 2061996-73-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C₉H₉ClF₃NO, with a molecular weight of approximately 276.08 g/mol. The compound is typically stored at room temperature and has a high gastrointestinal absorption rate, indicating its potential for oral bioavailability .

Synthesis

The synthesis of this compound involves several steps that include the introduction of the trifluoromethyl and chloro groups onto the phenyl ring. Research has indicated that the presence of these substituents significantly enhances the compound's biological activity .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit selective antimicrobial properties, particularly against Chlamydia species. The presence of the trifluoromethyl group has been highlighted as crucial for enhancing the antichlamydial activity of related compounds. For instance, derivatives lacking this group showed no activity, while those incorporating it displayed significant efficacy against Chlamydia in vitro .

Anticancer Potential

Recent investigations into the anticancer properties of this compound suggest promising results. Molecular docking studies indicate that this compound may interact effectively with cancer cell targets, potentially leading to reduced viability in cancerous cells while sparing healthy cells. This selective toxicity is critical for developing safer cancer therapies .

Toxicity Studies

Toxicity assessments have been conducted using human cell lines and model organisms like Drosophila melanogaster. These studies indicate that the compound exhibits low mutagenicity and acceptable safety profiles, making it a candidate for further development in therapeutic applications .

Case Studies

StudyFindings
Chlamydia Inhibition The compound demonstrated a significant reduction in chlamydial inclusion numbers and altered morphology in infected HEp-2 cells. This suggests potential as an antichlamydial agent .
Anticancer Activity In vitro studies showed decreased viability in MCF7 breast cancer cells while maintaining lower toxicity towards MCF10A healthy cells. This selectivity indicates its potential use in targeted cancer therapies .
Toxicity Assessment Evaluations revealed minimal toxicity to human cells and low mutagenicity in model organisms, supporting its safety for further research .

Q & A

Q. Q1: What are the validated synthetic routes for (R)-2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol, and how can intermediates be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:

Friedel-Crafts alkylation of 4-chloro-3-(trifluoromethyl)benzaldehyde with nitroethane, followed by reduction to generate the β-amino alcohol backbone .

Chiral resolution using (R)-selective enzymes or chiral auxiliaries to isolate the enantiomerically pure (R)-form. For example, enzymatic kinetic resolution with lipases has been reported for analogous β-amino alcohols .

Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity .

Key Optimization Parameters:

  • Temperature control during nitro group reduction (e.g., using NaBH₄/CuCl₂ at 0–5°C) to minimize racemization .
  • Use of HCl gas for hydrochloride salt formation to enhance stability during storage .

Q. Q2: What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals at δ -62 to -65 ppm .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to determine enantiomeric excess (ee >99% for pharmaceutical-grade material) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.05) and detect trace impurities .

Q. Q3: How does the chloro-trifluoromethyl substituent influence the compound’s solubility and reactivity?

Methodological Answer:

  • Solubility : The chloro and trifluoromethyl groups enhance lipophilicity (logP ~2.5), limiting aqueous solubility (<1 mg/mL in water). Co-solvents like DMSO or ethanol are recommended for in vitro studies .
  • Reactivity : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, reducing susceptibility to electrophilic substitution. This stabilizes the compound under acidic conditions but may require Pd-catalyzed cross-coupling for further derivatization .

Advanced Research Questions

Q. Q4: How can enantioselective synthesis be achieved without costly chiral catalysts?

Methodological Answer:

  • Dynamic Kinetic Resolution (DKR) : Combine a racemization catalyst (e.g., Shvo’s catalyst) with a lipase (e.g., CAL-B) to achieve >90% ee in one pot .
  • Asymmetric Transfer Hydrogenation : Use Noyori-type Ru catalysts with formic acid/triethylamine to reduce ketone intermediates enantioselectively .

Q. Q5: What strategies mitigate instability of the β-amino alcohol moiety under basic conditions?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect the amino group with Boc anhydride during reactions requiring basic pH. Deprotect with TFA/CH₂Cl₂ (1:4) post-synthesis .
  • Lyophilization : Store as a hydrochloride salt at -20°C under argon to prevent hygroscopic degradation .

Q. Q6: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

Purity Variations : Impurities (e.g., residual solvents) can skew receptor-binding assays. Validate purity via GC-MS or elemental analysis .

Assay Conditions : Differences in buffer pH (e.g., phosphate vs. HEPES) affect ionization of the amino group. Standardize assays at pH 7.4 ± 0.2 .

Example Data Comparison:

StudyReported IC₅₀ (μM)PurityAssay Buffer
A 0.1298%HEPES, pH 7.4
B 1.490%Phosphate, pH 6.8

Specialized Methodological Considerations

Q. Q7: What in silico tools predict interactions of this compound with G-protein-coupled receptors (GPCRs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with GPCR crystal structures (e.g., CCR2) to model binding. The chloro-trifluoromethyl group shows hydrophobic interactions with Leu112 and Val114 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. The ethanolamine moiety forms hydrogen bonds with Asp76 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol
Reactant of Route 2
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(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

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